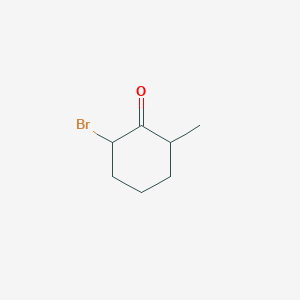
2-Bromo-6-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a bromine atom and a methyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the bromination of 6-methylcyclohexanone. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylcyclohexan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different substituted cyclohexanones.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The carbonyl group in this compound can be oxidized to form carboxylic acids or reduced to form alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Cyclohexanones: Resulting from nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Carboxylic Acids and Alcohols: Products of oxidation and reduction reactions, respectively
Scientific Research Applications
2-Bromo-6-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylcyclohexan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methylcyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
6-Bromo-2-methylcyclohexanone: Similar structure but with the bromine and methyl groups in different positions.
2-Chloro-6-methylcyclohexan-1-one: Similar structure but with a chlorine atom instead of a bromine atom
Uniqueness
2-Bromo-6-methylcyclohexan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a bromine atom and a methyl group on the cyclohexanone ring provides distinct chemical properties compared to its analogs.
Properties
CAS No. |
36504-12-8 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
2-bromo-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(8)7(5)9/h5-6H,2-4H2,1H3 |
InChI Key |
OXTQGSZPDFZHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















